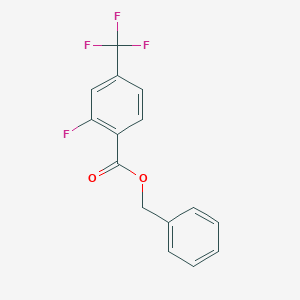
Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is a synthetic organic compound with a unique structure that includes a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyrazole ring.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the pyrazole ring to a dihydropyrazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols or dihydropyrazoles.
Substitution: Introduction of alkyl or acyl groups.
科学的研究の応用
Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Ethyl 4-(Aminomethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Ethyl 4-(Hydroxymethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
Comparison: Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is unique due to the presence of both the aminomethyl and ester groups, which provide a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and biological applications compared to its analogs.
特性
IUPAC Name |
ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLPZCKGIBZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)





![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)





![2-[(4-Bromo-2,3,5,6-tetrafluorobenzyl)oxy]tetrahydro-2H-pyran](/img/structure/B8128252.png)

